molecular formula C4H8Cl2 B1580518 1,2-Dichlorobutane CAS No. 616-21-7

1,2-Dichlorobutane

Cat. No. B1580518
CAS RN: 616-21-7
M. Wt: 127.01 g/mol
InChI Key: PQBOTZNYFQWRHU-UHFFFAOYSA-N
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Description

1,2-Dichlorobutane is a chemical compound with the molecular formula C4H8Cl2 . It is used in the alkylation of benzene using aluminium chloride or liquid hydrogen fluoride as a catalyst .


Synthesis Analysis

1,2-Dichlorobutane can be synthesized by the halogenation of chlorobutane using sulfuryl chloride via a free-radical chain reaction mechanism .


Molecular Structure Analysis

The molecular structure of 1,2-Dichlorobutane consists of a butane molecule with two chlorine atoms replacing two hydrogen atoms . The molecular weight is 127.012 Da .


Chemical Reactions Analysis

1,2-Dichlorobutane undergoes various chemical reactions. For instance, it can be used to alkylate benzene using aluminium chloride or liquid hydrogen fluoride as a catalyst .


Physical And Chemical Properties Analysis

1,2-Dichlorobutane has a melting point of -70.34°C and a boiling point of 125°C . It has a density of 1.112 g/mL at 25°C . The vapor pressure is 28 mmHg at 32°C .

Scientific Research Applications

1. Genotoxicity and Toxicity Studies

1,4-Dichlorobutane (1,4-DCB), closely related to 1,2-dichlorobutane, has been studied for its genotoxicity and toxicity effects. It is used in drugs, pesticides, fragrances, and chemical fibers, and as a solvent. Toxicity tests were conducted to assess its hazard classification. The results showed negative effects in the Ames test, positive in the in vitro chromosomal aberrations test with metabolic activation, and negative in the in vivo mouse bone-marrow micronucleus test. Significant effects on the liver and pancreas were observed from 12 mg/kg/day and kidney at 300 mg/kg/day in a 28-day repeated-dose toxicity study on rats (Igarashi et al., 2020).

2. Electrochemical Applications

1,6-Dichlorohexane (1,6-DCH) and 1,4-dichlorobutane (1,4-DCB) have been used in ion-transfer voltammetry as organic solvents at O|water interfaces. These compounds, including 1,2-dichlorobutane, showed potential for reversible voltammetric behavior in the transfer of various cations and anions at these interfaces (Katano et al., 2004).

3. Conformational Analysis

Molecular mechanics calculations for dichloroalkanes, including 1,2-dichlorobutane, provided insights into their conformational behavior. The calculations were compared with vibrational spectra to understand the structures and relative energies of the most abundant conformers of these compounds (Crowder, 1989).

4. Chemical Synthesis

Research has been conducted on the synthesis of 1,1-dichlorosilylcyclopentane using 1,4-dichlorobutane. The study explored the behavior of 1,4-dichlorobutane in direct synthesis and investigated its reaction with various chemicals (Petrov et al., 1958).

Safety And Hazards

1,2-Dichlorobutane is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,2-dichlorobutane
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InChI

InChI=1S/C4H8Cl2/c1-2-4(6)3-5/h4H,2-3H2,1H3
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InChI Key

PQBOTZNYFQWRHU-UHFFFAOYSA-N
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Canonical SMILES

CCC(CCl)Cl
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Molecular Formula

C4H8Cl2
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DSSTOX Substance ID

DTXSID8027244
Record name 1,2-Dichlorobutane
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Molecular Weight

127.01 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1,2-Dichlorobutane
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Boiling Point

124.1 °C
Record name 1,2-DICHLOROBUTANE
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Solubility

Insoluble in water; soluble in ether, chloroform and carbon tetrachloride.
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Density

1.1116 @ 25 °C/4 °C
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Vapor Density

4.38 (AIR= 1)
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Vapor Pressure

20.9 [mmHg], 20.9 mm Hg @ 25 °C
Record name 1,2-Dichlorobutane
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Product Name

1,2-Dichlorobutane

CAS RN

616-21-7
Record name 1,2-Dichlorobutane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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